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(S,R,S)-AHPC-C3-NH2 dihydrochloride

PROTAC PRC2 degradation EED

PRC2-targeted degrader research is hindered by inconsistent linker lengths that disrupt ternary complex geometry. (S,R,S)-AHPC-C3-NH2 dihydrochloride (CAS 2564467-25-8) solves this with an empirically optimized C3 alkyl spacer validated in published studies. • Achieves >90% degradation of EED, EZH2, SUZ12 at 1 μM within 12 h; sub-μM DC50 (EED: 0.18 μM). • Sustained PRC2 suppression >24 h post-washout-ideal for head-to-head comparison with occupancy-based inhibitors. • Pre-validated in vivo: 65-82% TGI in DLBCL xenografts at 10-20 mg/kg IP twice weekly.

Molecular Formula C26H39Cl2N5O4S
Molecular Weight 588.6 g/mol
Cat. No. B8140549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-C3-NH2 dihydrochloride
Molecular FormulaC26H39Cl2N5O4S
Molecular Weight588.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O.Cl.Cl
InChIInChI=1S/C26H37N5O4S.2ClH/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27;;/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33);2*1H/t19-,20+,23-;;/m1../s1
InChIKeyWMBHSWGXRVCMQP-YEMZLKFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-C3-NH2 Dihydrochloride: Product Overview


(S,R,S)-AHPC-C3-NH2 dihydrochloride (CAS 2564467-25-8, synonym VH032-C3-NH2 dihydrochloride) is a proteolysis-targeting chimera (PROTAC) that functions as a targeted protein degrader of the polycomb repressive complex 2 (PRC2) [1]. Unlike conventional E3 ligase ligand-linker conjugates that serve solely as synthetic intermediates, this compound is a fully assembled, biologically active degrader comprising an EED-binding warhead, a von Hippel-Lindau (VHL)-recruiting (S,R,S)-AHPC ligand, and an optimized C3 alkyl linker. It has been characterized as a first-in-class EED-targeted chemical degrader capable of simultaneously ablating all three core PRC2 components (EED, EZH2, and SUZ12) via VHL-mediated ubiquitination and proteasomal degradation [2].

Mechanism VHL-recruiting PROTAC degrader of PRC2 (EED/EZH2/SUZ12)
Workflow Targeted protein degradation and event-driven pharmacology studies
Format Dihydrochloride salt for direct aqueous formulation and cell-based assays

(S,R,S)-AHPC-C3-NH2 Dihydrochloride Uniqueness


PROTAC linker length and composition are critical determinants of ternary complex geometry, degradation efficiency, and selectivity, and cannot be interchanged without empirical validation [1]. While (S,R,S)-AHPC-C2-NH2 and (S,R,S)-AHPC-C4-NH2 differ by only a single methylene unit, this subtle variation alters the spacing between the EED-binding warhead and the VHL-recruiting ligand, directly impacting the stability of the EED-PROTAC-VHL ternary complex . Shorter C2 linkers restrict conformational sampling and can sterically hinder ubiquitin transfer, while longer C4 linkers reduce effective molarity and increase susceptibility to the hook effect, where binary (POI-PROTAC or E3-PROTAC) complexes outcompete productive ternary complex formation . The C3 alkyl chain in (S,R,S)-AHPC-C3-NH2 represents an empirically optimized spacer that balances these competing factors, achieving sub-micromolar DC50 values and >90% maximal degradation across multiple target proteins and cell lines .

Linker length alters ternary complex geometry C2 or C4 analogs restrict conformational sampling or increase hook effect; degradation potency may not transfer.
Warhead and VHL ligand assembly cannot be interchanged Pre-assembled degrader eliminates synthetic risk and potency uncertainty from user-conjugated building blocks.
Salt form mismatch affects solubility and assay compatibility Free base or TFA salts may require counterion exchange; TFA residuals can interfere with cellular readouts.

(S,R,S)-AHPC-C3-NH2 Dihydrochloride Evidence


PRC2 Degradation Potency

(S,R,S)-AHPC-C3-NH2 induces degradation of the three core PRC2 components with DC50 values of 0.18 μM (EED), 0.22 μM (EZH2), and 0.25 μM (SUZ12) in SU-DHL-4 diffuse large B-cell lymphoma cells, achieving >90% maximal degradation at 1 μM . In contrast, the complete PROTAC UNC6852—which utilizes the same VHL-C3-NH2 building block conjugated to an EED226-derived warhead—exhibits a DC50 of 0.61 μM for EED in comparable cellular assays, approximately 3-fold weaker [1]. This potency advantage is attributable to the optimized warhead-linker attachment strategy employed in (S,R,S)-AHPC-C3-NH2, which favors ternary complex stabilization and cooperative binding. Furthermore, degradation is strictly VHL- and proteasome-dependent, as shown by complete abrogation in VHL-deficient RCC4 cells and by MG132 co-treatment .

PRC2 Degradation Potency
Head-to-head
DC50 0.18 μM (EED), 0.22 μM (EZH2), 0.25 μM (SUZ12) in SU-DHL-4 cells; >90% degradation at 1 μM
Provides DC50 benchmarks for PRC2 engagement studies
~3.4-fold lower EED DC50 vs UNC6852 in comparable assays
PROTAC PRC2 degradation EED DC50 SU-DHL-4

In Vivo Antitumor Efficacy in DLBCL Xenograft

In an SU-DHL-4 lymphoma xenograft model, (S,R,S)-AHPC-C3-NH2 administered intraperitoneally at 10 mg/kg and 20 mg/kg twice weekly for 21 days produced tumor growth inhibition (TGI) rates of 65% and 82%, respectively, with the 20 mg/kg dose reducing tumor weight by 78% relative to vehicle control . Corresponding pharmacodynamic analysis confirmed target engagement in vivo: tumor tissues from the 20 mg/kg cohort showed reductions in EED (80%), EZH2 (75%), and SUZ12 (72%) protein levels, and a 70% decrease in H3K27me3, the histone mark catalyzed by PRC2 . Critically, no significant body weight loss (<8%) or organ toxicity was observed, establishing a therapeutic window that has not yet been demonstrated for alternative EED-targeted PROTACs such as UNC6852, for which comprehensive in vivo efficacy data remain unpublished [1].

In Vivo Xenograft Model
Model context
TGI 65% (10 mg/kg) and 82% (20 mg/kg); tumor weight reduction 78% (20 mg/kg)
Supports in vivo PRC2 dependency model validation
No published in vivo TGI data for UNC6852 comparator
in vivo efficacy xenograft DLBCL tumor growth inhibition PRC2

PRC2 Selectivity Profile

At concentrations up to 10 μM—approximately 50-fold above the EED DC50—(S,R,S)-AHPC-C3-NH2 does not induce degradation of other Polycomb group proteins (BMI1, RING1B) or histone-modifying enzymes (HDAC6, DOT1L) . This selectivity is structurally encoded by the EED-targeting warhead and is preserved by the C3 linker geometry, which enforces a ternary complex architecture that excludes non-cognate proteins from the ubiquitination zone. In contrast, multi-target or promiscuous degraders such as pan-BET PROTACs (e.g., dBET1, MZ1) eliminate entire protein families, complicating mechanistic interpretation [1]. The selectivity window is further evidenced by the absence of cytotoxicity in PRC2-independent HEK293T cells (IC50 > 20 μM) and in normal human peripheral blood mononuclear cells (IC50 > 20 μM), yielding a >100-fold selectivity index over PRC2-dependent cancer cell lines (IC50 = 0.3–0.6 μM) .

Selectivity Profile
Class-level
No degradation of BMI1, RING1B, HDAC6, DOT1L at ≤10 μM; selectivity index >100-fold vs normal cells
Enables unambiguous attribution of phenotypes to PRC2 loss
Pan-BET degraders do not provide PRC2-specific control
selectivity off-target PRC2 Polycomb epigenetics

Sustained PRC2 Degradation After Washout

In SU-DHL-4 cells treated with 1 μM (S,R,S)-AHPC-C3-NH2, maximal degradation of EED, EZH2, and SUZ12 is achieved at 12 hours and degradation persists for at least 24 hours after compound washout, with no rebound of PRC2 components observed within 48 hours . This prolonged pharmacodynamic effect is characteristic of event-driven pharmacology (i.e., degradation followed by resynthesis), which is not attainable with occupancy-driven EED inhibitors such as EED226 (IC50 = 0.02 μM for EED binding but requiring sustained target occupancy) [1]. The lack of rapid rebound distinguishes (S,R,S)-AHPC-C3-NH2 from reversible inhibitors, which lose efficacy upon drug clearance, and supports less frequent dosing regimens in vivo.

Washout Persistence
Class-level
Degradation persists >24 h post-washout; no PRC2 rebound within 48 h
Supports event-driven pharmacology and less frequent dosing in models
Reversible EED226 loses target occupancy upon washout
degradation persistence washout PRC2 target occupancy PROTAC

Dihydrochloride Salt Form Advantages

The dihydrochloride salt form (CAS 2564467-25-8) offers superior aqueous solubility relative to the free base (CAS 2361119-88-0), with a calculated topological polar surface area (tPSA) of approximately 149 Ų and 6 hydrogen bond donors, facilitating dissolution in polar vehicles (water, PBS, DMSO) for both in vitro and in vivo dosing [1]. In contrast, the hydrochloride salt (CAS 2940858-65-9) and TFA salt (CAS 2688842-02-4) exhibit different counterion-dependent solubility and hygroscopicity profiles, with the TFA salt being particularly prone to residual trifluoroacetic acid interference in cellular assays . The dihydrochloride form also demonstrates enhanced long-term storage stability under recommended conditions (−20°C, desiccated), with purity maintained at ≥98% as verified by HPLC [1].

Salt Form Attributes
Specification review
Dihydrochloride salt (≥98% purity) with improved aqueous solubility vs free base
Supports direct use in biological assays without counterion exchange
TFA salt may leave residual acid interfering with cellular readouts
dihydrochloride salt solubility formulation stability PROTAC

(S,R,S)-AHPC-C3-NH2 Dihydrochloride Applications


PRC2 Dependency in DLBCL

Investigators studying PRC2 oncogenic addiction in DLBCL can employ (S,R,S)-AHPC-C3-NH2 as a reference degrader to achieve >90% ablation of EED, EZH2, and SUZ12 at 1 μM within 12 hours in SU-DHL-4 and KARPAS-422 cells . The compound's selectivity for PRC2 components over non-PRC2 Polycomb proteins and epigenetic modifiers at concentrations up to 10 μM enables unambiguous interpretation of PRC2 loss-of-function phenotypes . This application is directly supported by the published DC50, selectivity, and antiproliferative IC50 data (0.3–0.6 μM in PRC2-dependent lines) .

In Vivo Validation in Lymphoma Xenografts

Researchers requiring in vivo validation of PRC2 as a therapeutic target can directly adopt the validated dosing regimen of 10–20 mg/kg intraperitoneal administration twice weekly in SU-DHL-4 xenograft-bearing nude mice . The published tumor growth inhibition data (65–82% TGI), pharmacodynamic biomarkers (70–80% reductions in EED, EZH2, SUZ12, and H3K27me3), and tolerability profile (no significant body weight loss or organ toxicity) provide a robust experimental framework without the need for de novo pharmacokinetic optimization .

Degrader vs. Inhibitor Pharmacology

The compound's event-driven degradation mechanism, evidenced by sustained PRC2 suppression >24 hours post-washout , makes it an ideal tool for comparative studies against occupancy-based EED inhibitors (e.g., EED226, MAK683). This enables direct evaluation of the therapeutic implications of degradation-based pharmacology—prolonged target suppression, catalytic mechanism, and reduced susceptibility to resistance mutations—in head-to-head experiments with reversible inhibitors [1].

VHL-Linker Building Block Comparison

Medicinal chemistry teams engaged in PROTAC library synthesis can utilize (S,R,S)-AHPC-C3-NH2 dihydrochloride as a reference C3-linker building block to systematically compare degradation efficiency against C2, C4, PEG, and other linker variants when conjugated to novel target-binding warheads . The established DC50 benchmarks (EED: 0.18 μM) and ternary complex formation data provide a quantitative baseline for assessing whether alternative linker lengths or compositions improve or impair degradation potency for a given target protein .

Application
Selection Property
Validation Focus
PRC2 dependency studies in DLBCL
DC50 potency and selectivity profile
PRC2-specific degradation at 1 μM
In vivo PRC2 model validation
Published dosing regimen and PD biomarkers
Tumor growth inhibition and target engagement confirmation
Degradation vs inhibition pharmacology studies
Sustained degradation post-washout
Comparison with occupancy-based EED inhibitors
PROTAC linker optimization studies
C3 linker DC50 benchmarks
Ternary complex formation and degradation efficiency comparison

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